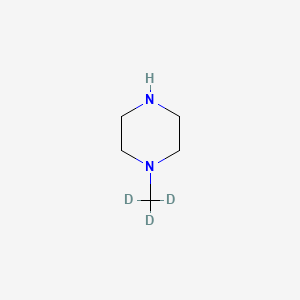
Kainic acid dimethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kainic acid dimethyl ester hydrochloride is a derivative of kainic acid, a naturally occurring compound found in certain species of red algae. Kainic acid is known for its potent neuroexcitatory properties and is widely used in neuroscience research. The dimethyl ester hydrochloride form is a modified version that enhances its stability and solubility, making it more suitable for various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of kainic acid dimethyl ester hydrochloride typically involves the esterification of kainic acid. This process can be achieved through the reaction of kainic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and commercial applications.
化学反応の分析
Types of Reactions
Kainic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Hydrolysis: Kainic acid and methanol.
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Substitution: Various substituted derivatives of kainic acid dimethyl ester.
科学的研究の応用
Kainic acid dimethyl ester hydrochloride has a wide range of applications in scientific research:
Neuroscience: Used to study excitotoxicity and neurodegenerative diseases by mimicking the effects of excessive glutamate release.
Pharmacology: Employed in the development of neuroprotective agents and the study of glutamate receptor function.
Toxicology: Utilized to investigate the mechanisms of neuronal injury and cell death.
Chemistry: Serves as a model compound for studying esterification and hydrolysis reactions.
作用機序
Kainic acid dimethyl ester hydrochloride exerts its effects by acting as an agonist at kainate receptors, a subtype of ionotropic glutamate receptors. Upon binding to these receptors, it induces the influx of cations such as sodium and calcium, leading to neuronal depolarization and excitotoxicity. This mechanism is similar to that of kainic acid, which is known to cause neuronal cell death through overstimulation of glutamate receptors.
類似化合物との比較
Similar Compounds
Kainic Acid: The parent compound, known for its neuroexcitatory properties.
Domoic Acid: Another marine-derived neurotoxin with similar excitotoxic effects.
Glutamic Acid: An endogenous neurotransmitter that also acts on glutamate receptors.
Uniqueness
Kainic acid dimethyl ester hydrochloride is unique due to its enhanced stability and solubility compared to kainic acid. This makes it more suitable for certain experimental conditions and applications. Additionally, the ester form allows for easier manipulation in synthetic chemistry, providing a versatile tool for researchers.
特性
IUPAC Name |
methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4.ClH/c1-7(2)9-6-13-11(12(15)17-4)8(9)5-10(14)16-3;/h8-9,11,13H,1,5-6H2,2-4H3;1H/t8-,9+,11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNHBGYCUVUCP-GSTSRXQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CNC(C1CC(=O)OC)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)OC)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)



![2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid](/img/structure/B564437.png)

![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)
![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)





